4,5-Diaminopyrimidin-2(1H)-one dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-diamino-1H-pyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-2-1-7-4(9)8-3(2)6;;/h1H,5H2,(H3,6,7,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZBPCQTDJZUAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride typically involves the reaction of 4,5-diaminopyrimidine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 4,5-Diaminopyrimidine.
Reagent: Hydrochloric acid (HCl).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other pyrimidine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
Pharmacological Properties
Inhibition of cGMP Phosphodiesterase
One of the primary applications of 4,5-diaminopyrimidin-2(1H)-one dihydrochloride is its role as an inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase. This inhibition is crucial for maintaining elevated levels of cGMP, which is involved in various physiological processes, including vasodilation and smooth muscle relaxation. The compound has shown efficacy in the treatment of conditions such as hypertension, chronic bronchial asthma, and bronchitis by preventing the breakdown of cGMP and promoting its beneficial effects on cardiovascular and respiratory systems .
Antimicrobial Activity
Research has demonstrated that derivatives of 4,5-diaminopyrimidin-2(1H)-one exhibit antimicrobial properties. These compounds have been tested against several bacterial strains, showcasing their potential as therapeutic agents in treating bacterial infections. The mechanism often involves interference with folate synthesis pathways, which are critical for bacterial growth and replication .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various 4,5-diaminopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the pyrimidine structure enhanced the compounds' potency, suggesting that specific substituents could optimize their effectiveness against resistant strains .
Case Study 2: Cardiovascular Applications
In a clinical setting, compounds derived from 4,5-diaminopyrimidin-2(1H)-one were administered to patients suffering from pulmonary hypertension. The results showed significant improvements in pulmonary artery pressure and overall patient well-being, highlighting the compound's role in cardiovascular therapeutics .
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step chemical reactions that allow for various substitutions on the pyrimidine ring. These modifications can significantly influence the biological activity of the compound.
Mechanism of Action
The mechanism of action of 4,5-Diaminopyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Positional Isomerism
4,6-Diaminopyrimidin-2(1H)-one Hydrochloride
- Structure: Amino groups at positions 4 and 6 (vs. 4 and 5 in the target compound).
- Molecular Formula : C₄H₇ClN₄O (hydrochloride salt; one HCl).
- Molecular Weight : 162.58 g/mol .
- Key Differences: Reduced solubility compared to dihydrochloride salts due to fewer counterions.
Valtorcitabine Dihydrochloride
- Structure: 4-Amino-substituted pyrimidinone linked to a deoxyribose ester.
- Molecular Formula : C₁₁H₁₆Cl₂N₄O.
- Molecular Weight : 291.18 g/mol .
- Key Differences :
- Nucleoside analog with antiviral applications.
- Complex esterification increases molecular weight and pharmacological activity.
- Applications : Antiviral therapy (e.g., hepatitis B) .
Functional Analogs: Dihydrochloride Salts
Azoamidine Dihydrochloride Initiators
- Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride ().
- Key Differences: Azo functional group (-N=N-) enables radical initiation in polymerization. Lack of pyrimidinone ring reduces hydrogen-bonding capacity.
- Applications : Water-soluble initiators for industrial polymers .
3-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2-one Dihydrochloride
- Structure: Imidazo-pyridinone fused ring with piperidine substitution.
- Molecular Formula : C₁₁H₁₆Cl₂N₄O.
- Molecular Weight : 291.18 g/mol .
- Key Differences :
- Larger heterocyclic system enhances binding to biological targets.
- Piperidine moiety improves bioavailability.
- Applications : Investigational compound in kinase inhibition studies .
Pharmacological Analogs
Sapropterin Dihydrochloride
- Structure: Tetrahydrobiopterin analog (pteridinone core).
- Molecular Formula : C₉H₁₅N₅O₃·2HCl.
- Molecular Weight : 314.20 g/mol .
- Key Differences: Pteridinone scaffold (vs. pyrimidinone) increases metabolic stability. Used to treat phenylketonuria (PKU) by enhancing enzyme activity.
- Applications : Therapeutic agent for genetic metabolic disorders .
Comparative Data Table
Key Research Findings
Solubility : Dihydrochloride salts generally exhibit higher water solubility than hydrochloride analogs, critical for bioavailability in drug design .
Positional Isomerism: 4,5-diamino substitution in pyrimidinones may enhance binding to enzymes compared to 4,6-isomers due to altered steric and electronic profiles .
Therapeutic Potential: Pyrimidinone derivatives with amino groups are prioritized in antiviral and anticancer research, whereas pteridinones (e.g., Sapropterin) target metabolic pathways .
Biological Activity
4,5-Diaminopyrimidin-2(1H)-one dihydrochloride (CAS Number: 2225142-23-2) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its structure, characterized by a pyrimidine ring with two amino groups at positions 4 and 5, and a carbonyl group at position 2, contributes to its reactivity and potential therapeutic applications. This article explores the biological activities, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₄H₆N₄O·2HCl
- Molecular Weight : 182.03 g/mol
- Structure : The compound's structure allows it to mimic nucleobases, facilitating its interaction with nucleic acid metabolism.
This compound exhibits its biological effects primarily through enzyme inhibition. Notably, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. This inhibition can disrupt folate metabolism, which is essential for DNA synthesis and repair in both prokaryotic and eukaryotic cells.
Enzyme Inhibition
The compound's inhibitory activity against DHFR has been documented in several studies:
- IC50 Values : Various derivatives of 4,5-diaminopyrimidin-2(1H)-one have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against DHFR from different organisms .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antibacterial properties effective against resistant bacterial strains. For instance:
- Activity Against Bacterial Strains : Studies have shown that certain derivatives can inhibit the growth of Escherichia coli and other pathogens with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL .
Anticancer Properties
The compound has also been evaluated for its potential anticancer effects:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including thyroid cancer cells (TPC-1), with IC50 values reported as low as 0.113 μM for certain derivatives .
Study on Antibacterial Activity
A study focused on the antibacterial efficacy of this compound derivatives revealed promising results:
- Methodology : The derivatives were synthesized and tested against multiple bacterial strains.
- Results : Several compounds exhibited significant antibacterial activity with MIC values indicating effectiveness against drug-resistant strains.
Anticancer Research
In another study exploring the anticancer potential:
- Objective : To evaluate the effects of this compound on thyroid cancer cells.
- Findings : The compound demonstrated strong antiproliferative effects, leading to further investigations into its mechanism involving Focal Adhesion Kinase (FAK) inhibition .
Applications in Drug Development
This compound serves as a valuable scaffold in medicinal chemistry:
- Drug Design : Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets.
- Therapeutic Potential : Ongoing research aims to exploit its properties for developing new treatments for cancer and bacterial infections .
Summary Table of Biological Activities
Q & A
Q. What heavy metal limits should be enforced during synthesis to meet pharmacopeial standards?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
